

Crystal Structure Analysis of a Substituted Piperidiny-Methanol Derivative: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-(2-(Aminomethyl)phenyl)piperidin-4-yl)methanol

Cat. No.: B043018

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of a substituted piperidiny-methanol derivative. While the primary focus of this document is on the analytical techniques and data presentation relevant to such compounds, it utilizes the publicly available data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol as a representative case study due to the absence of a published crystal structure for **(1-(2-(Aminomethyl)phenyl)piperidin-4-yl)methanol** in the searched scientific literature. The methodologies and data interpretation presented herein are directly applicable to the structural elucidation of similar small molecules.

Introduction

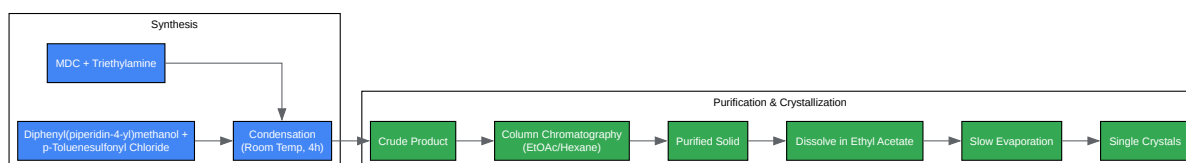
Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR), guiding drug design, and ensuring intellectual property protection. This document details the experimental and computational workflow for determining and analyzing the crystal structure of a representative substituted piperidiny-methanol compound.

Synthesis and Crystallization

The synthesis of the title compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride. Triethylamine served as a base in a methylene dichloromethane solvent at room temperature.[1]

Experimental Protocol: Synthesis and Crystallization

- **Reaction Setup:** Diphenyl(piperidin-4-yl)methanol is dissolved in methylene dichloromethane.
- **Base Addition:** Triethylamine is added to the solution.
- **Condensation:** p-Toluenesulfonyl chloride is added to the mixture, and the reaction proceeds for 4 hours at room temperature.[1]
- **Purification:** The resulting product is purified by column chromatography using a mixture of ethyl acetate and hexane (8:2) as the eluent.[1]
- **Crystallization:** The purified pale brown solid is dissolved in ethyl acetate. Slow evaporation of the solvent over several days yields pure light brown crystals suitable for X-ray diffraction. [1]



[Click to download full resolution via product page](#)

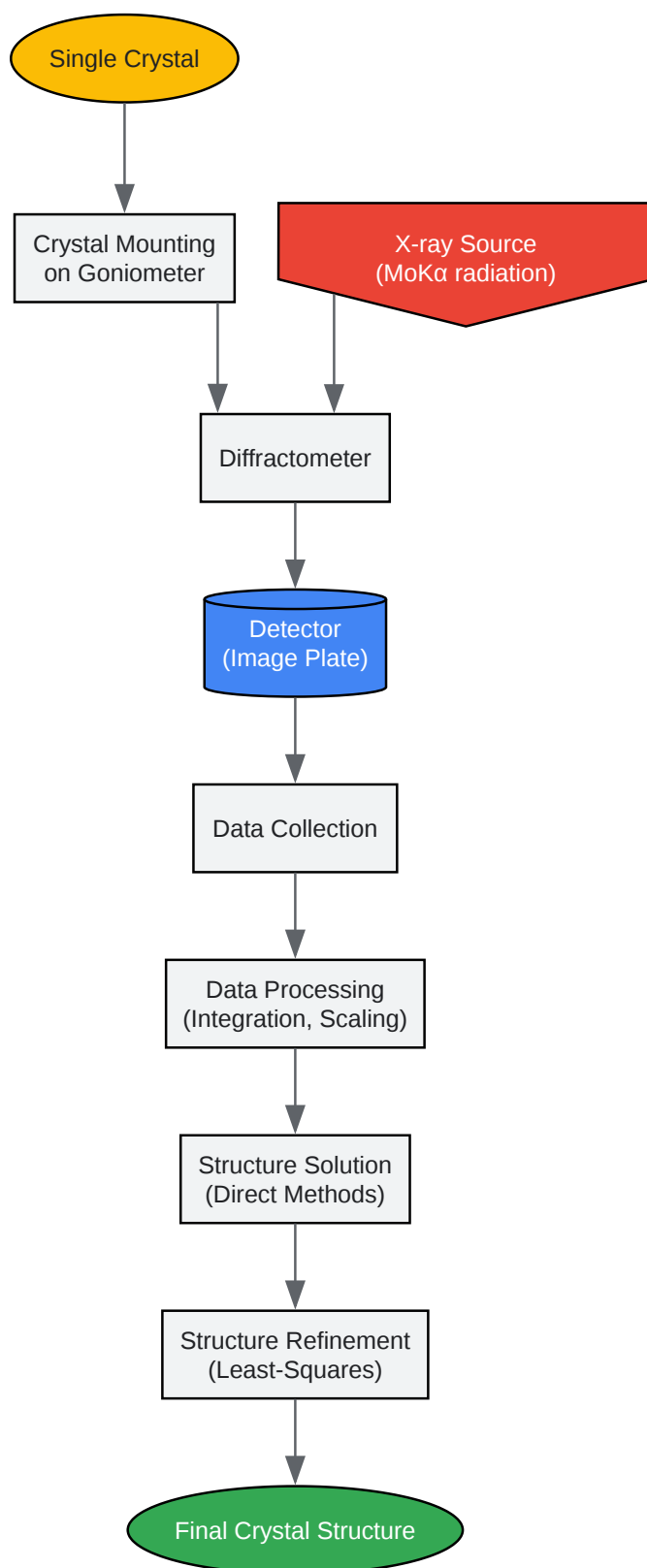
Figure 1: Synthetic and Crystallization Workflow.

X-ray Crystallography

Single-crystal X-ray diffraction is a definitive technique for determining the atomic and molecular structure of a crystalline solid.^[2] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, and thus the atomic arrangement.^[2]

Experimental Protocol: Data Collection and Structure Refinement

- **Crystal Mounting:** A suitable single crystal (dimensions ~0.27 x 0.25 x 0.25 mm) is selected and mounted on a goniometer head.^[1]
- **Data Collection:** The crystal is placed in a diffractometer equipped with a sealed X-ray source (e.g., graphite-monochromated MoK α radiation).^[1] The data are collected at a controlled temperature.
- **Data Processing:** The collected diffraction data are processed, which includes integration of reflection intensities, scaling, and space group determination.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.



[Click to download full resolution via product page](#)

Figure 2: X-ray Crystallography Workflow.

Crystal Structure Data and Analysis

The crystallographic analysis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol revealed that the compound crystallizes in the monoclinic space group $P2_1/c$.^[1] The key crystallographic data and refinement parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C ₁₃ H ₁₉ NO ₃ S
Formula weight	269.36
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	10.2490(13)
b (Å)	11.4710(9)
c (Å)	20.997(3)
β (°)	116.344(3)
Volume (Å ³)	2212.2(5)
Z	4
Calculated density (g/cm ³)	1.348
Absorption coefficient (mm ⁻¹)	0.246
F(000)	1152
Crystal size (mm ³)	0.27 x 0.25 x 0.25
Theta range for data collection (°)	2.13 to 27.00
Reflections collected	10134
Independent reflections	4801 [R(int) = 0.0345]
Final R indices [I>2σ(I)]	R1 = 0.0518, wR2 = 0.1386
R indices (all data)	R1 = 0.0716, wR2 = 0.1543
Goodness-of-fit on F ²	1.041

Data sourced from the study on [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol.[1]

The molecular structure reveals that the piperidine ring adopts a stable chair conformation. The geometry around the sulfur atom of the toluenesulfonyl group is tetrahedral.[1] The crystal

packing is stabilized by intermolecular and intramolecular hydrogen bonds of the O–H···O and C–H···O types.[1]

Conclusion

This technical guide outlines the essential steps and data presentation for the crystal structure analysis of a substituted piperidiny-methanol derivative, using [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol as a detailed example. The synthesis, crystallization, and single-crystal X-ray diffraction provide unambiguous structural information that is invaluable for drug discovery and development. The methodologies described are standard for the structural elucidation of small organic molecules and serve as a robust framework for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. painphysicianjournal.com [painphysicianjournal.com]
- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Crystal Structure Analysis of a Substituted Piperidiny-methanol Derivative: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043018#1-2-aminomethyl-phenyl-piperidin-4-yl-methanol-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com